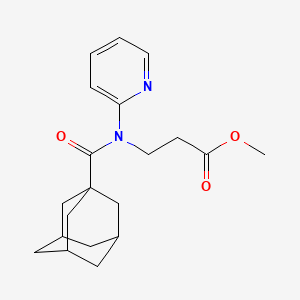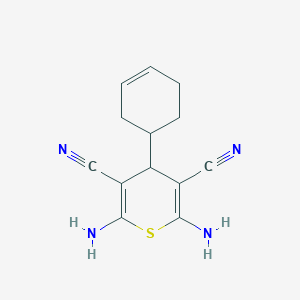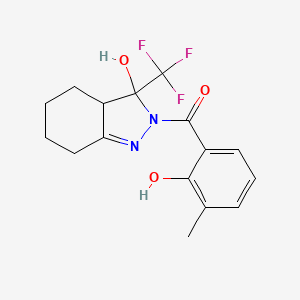
methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the action of glutamate, which is a neurotransmitter that is involved in learning and memory.
Mecanismo De Acción
Methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate works by blocking the action of glutamate, which is a neurotransmitter that is involved in learning and memory. Glutamate can cause damage to neurons when it is overactive, which is believed to contribute to the development of Alzheimer's disease. By blocking the action of glutamate, methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate can protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has been shown to have a number of biochemical and physiological effects. It can improve cognitive function, reduce inflammation in the brain, and protect neurons from damage. methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate in lab experiments is that it has been extensively studied and has a well-established mechanism of action. methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate is also relatively safe and has few side effects. However, one limitation of using methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate in lab experiments is that it is a drug that is used to treat Alzheimer's disease, which may limit its use in other types of experiments.
Direcciones Futuras
There are a number of future directions for research on methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate. One direction is to study its potential for treating other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Another direction is to study its potential for improving cognitive function in healthy individuals. Additionally, researchers could study the effects of methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate on different types of neurons and brain regions to better understand its mechanism of action.
Métodos De Síntesis
The synthesis method of methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate involves the reaction of 1-adamantylamine with ethyl 2-bromopyridine-3-carboxylate in the presence of a palladium catalyst. The resulting product is then treated with methylamine to form methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate. The yield of the synthesis method is typically around 40-50%.
Aplicaciones Científicas De Investigación
Methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has been extensively studied in scientific research for its potential to treat Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease in patients with mild to moderate Alzheimer's disease. methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has also been studied for its potential to treat other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
methyl 3-[adamantane-1-carbonyl(pyridin-2-yl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-25-18(23)5-7-22(17-4-2-3-6-21-17)19(24)20-11-14-8-15(12-20)10-16(9-14)13-20/h2-4,6,14-16H,5,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSDHOIGQSBBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(C1=CC=CC=N1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B4944391.png)
![3-chloro-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4944396.png)

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4944406.png)
![ethyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4944407.png)
![3-(2-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944417.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4944419.png)

![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)
![N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide](/img/structure/B4944436.png)
![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4944463.png)

![2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B4944486.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)